endo-BCN-PEG2-Biotin

SPAAC Bioorthogonal Chemistry Click Chemistry

Researchers requiring copper-free biotinylation often encounter slow kinetics or cross-reactivity with benzoannulated cyclooctynes. endo-BCN-PEG2-Biotin resolves this with a dual kinetic profile. - Reacts with aliphatic azides at 0.14 M⁻¹ s⁻¹ and electron-deficient aryl azides at 2.0-2.9 M⁻¹ s⁻¹ via inverse electron-demand cycloaddition. - Endo stereochemistry yields a single triazole regioisomer, critical for ADC/PROTAC homogeneity. - Compact PEG2 spacer (MW 550.71) optimizes solubility while minimizing steric hindrance in streptavidin pull-down assays.

Molecular Formula C27H42N4O6S
Molecular Weight 550.7 g/mol
Cat. No. B12055612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameendo-BCN-PEG2-Biotin
Molecular FormulaC27H42N4O6S
Molecular Weight550.7 g/mol
Structural Identifiers
SMILESC1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)CCC#C1
InChIInChI=1S/C27H42N4O6S/c32-24(10-6-5-9-23-25-22(18-38-23)30-26(33)31-25)28-11-13-35-15-16-36-14-12-29-27(34)37-17-21-19-7-3-1-2-4-8-20(19)21/h19-23,25H,3-18H2,(H,28,32)(H,29,34)(H2,30,31,33)/t19-,20+,21?,22-,23-,25-/m0/s1
InChIKeyZYDQEEHFKLOZCS-QEVNRUMKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

endo-BCN-PEG2-Biotin Overview


endo-BCN-PEG2-Biotin is a heterobifunctional reagent comprising an endo-bicyclo[6.1.0]non-4-yne (endo-BCN) group, a polyethylene glycol (PEG2) spacer, and a biotin moiety . The endo-BCN group enables rapid, copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-labeled biomolecules, forming a stable triazole linkage under physiological conditions [1]. The PEG2 spacer enhances aqueous solubility and reduces steric hindrance during conjugation, while the biotin moiety provides high-affinity binding to streptavidin or avidin for detection, purification, or immobilization applications . The compound has a molecular weight of 550.71 g/mol and a chemical formula of C27H42N4O6S, with commercial preparations typically supplied at ≥95% purity .

Copper-free SPAAC Reacts with azide-labeled biomolecules under physiological conditions without copper catalyst.
endo-BCN kinetics Reported rate supports rapid conjugation in biotinylation workflows.
PEG2 + biotin handle Compact spacer enhances aqueous solubility and enables streptavidin-based capture or detection.

endo-BCN-PEG2-Biotin: Why Generic Substitution Fails


Substituting endo-BCN-PEG2-Biotin with other cyclooctyne-biotin conjugates—such as DBCO-PEG2-Biotin, exo-BCN-PEG2-Biotin, or PEG4 variants—is not a functionally neutral decision. The endo-BCN group exhibits a distinct reaction rate profile: with standard aliphatic azides, its second-order rate constant is approximately 0.14 M⁻¹ s⁻¹, which is comparable to but distinct from DIBO (0.17 M⁻¹ s⁻¹) and significantly higher than DIFO (0.076 M⁻¹ s⁻¹) and unmodified cyclooctyne (0.0012 M⁻¹ s⁻¹) [1]. Critically, when paired with electron-deficient aryl azides, endo-BCN demonstrates an inverse electron-demand cycloaddition with rate constants reaching 2.0–2.9 M⁻¹ s⁻¹—a property not equivalently shared by benzoannulated cyclooctynes such as DBCO or DIBO [2]. Furthermore, the PEG2 spacer length directly impacts solubility, molecular flexibility, and the effective radius for biotin-streptavidin binding, distinguishing it from shorter or longer PEG variants [3]. Even stereochemistry matters: endo-BCN and exo-BCN isomers differ in their conformational properties and potential regioselectivity in cycloaddition reactions [4]. The quantitative evidence below establishes why endo-BCN-PEG2-Biotin cannot be generically replaced without altering experimental outcomes.

DBCO-PEG2-Biotin
May lack the inverse electron-demand cycloaddition with aryl azides, limiting orthogonal labeling strategies possible with endo-BCN.
exo-BCN-PEG2-Biotin
The exo stereoisomer may yield regioisomeric mixtures during cycloaddition, potentially complicating conjugate homogeneity and batch consistency.
PEG4 or no-PEG variants
Longer or absent PEG spacer can alter molecular reach and biotin-streptavidin binding geometry, which may shift pull-down or detection performance.

endo-BCN-PEG2-Biotin Evidence Guide


BCN SPAAC Kinetics with Aliphatic Azides

In strain-promoted azide-alkyne cycloaddition (SPAAC) with aliphatic azides, the bicyclo[6.1.0]non-4-yne (BCN) group in endo-BCN-PEG2-Biotin exhibits a second-order rate constant of 0.14 M⁻¹ s⁻¹ [1]. This represents an approximately 117-fold increase over unmodified cyclooctyne (0.0012 M⁻¹ s⁻¹), a 1.8-fold increase over DIFO (0.076 M⁻¹ s⁻¹), and is slightly lower than DIBO (0.17 M⁻¹ s⁻¹) [1].

BCN SPAAC Kinetics
Head-to-head
0.14 M⁻¹ s⁻¹
117-fold faster than cyclooctyne (0.0012)
DIBO 0.17 DIFO 0.076
Supports efficient copper-free bioconjugation with aliphatic azides.
Compared under standard SPAAC conditions; absolute rates may vary by azide and buffer.
SPAAC Bioorthogonal Chemistry Click Chemistry

Inverse Electron-Demand Cycloaddition with Aryl Azides

When reacted with electron-deficient aryl azides, endo-BCN undergoes a highly accelerated inverse electron-demand cycloaddition, achieving second-order rate constants of 2.0–2.9 M⁻¹ s⁻¹ [1]. In contrast, benzoannulated cyclooctynes such as DBCO and DIBO do not exhibit this same degree of acceleration with aryl azides, demonstrating a fundamental mechanistic difference [1].

Inverse-Demand with Aryl Azides
Class-level
2.0–2.9 M⁻¹ s⁻¹
14–21× acceleration vs aliphatic azide
May enable orthogonal, two-step labeling strategies with electron-deficient aryl azides.
Reported with 4-nitrophenyl azide; verify compatibility with your specific aryl azide.
Inverse Electron-Demand Cycloaddition Bioorthogonal Chemistry Site-Specific Labeling

PEG2 Spacer Design and Solubility

endo-BCN-PEG2-Biotin incorporates a PEG2 spacer (two ethylene glycol units), resulting in a molecular weight of 550.71 g/mol . This contrasts with endo-BCN-PEG4-Biotin (PEG4 spacer, MW ≈ 638.8 g/mol), where the longer PEG chain increases overall hydrophilicity and molecular reach but may also increase steric bulk and alter the effective distance for biotin-streptavidin binding . The PEG2 variant offers a compact design that minimizes spatial interference in dense molecular environments while still providing sufficient aqueous solubility for conjugation in buffered systems .

PEG2 Spacer Design
Context-dependent
PEG2 (MW 550.7)
vs PEG4 ~639 vs no-PEG 377
Compact spacer may reduce steric hindrance in dense labeling environments.
Solubility and binding geometry remain application-dependent; validate in your system.
PEG Linker Solubility Bioconjugation

Endo vs. Exo Stereochemistry and Regioselectivity

The endo-BCN group in endo-BCN-PEG2-Biotin is the endo stereoisomer of bicyclo[6.1.0]non-4-yne. In contrast, exo-BCN derivatives (e.g., exo-BCN-PEG2-Biotin) possess the exo stereochemistry. The endo isomer contains a plane of symmetry that prevents the formation of stereoisomeric product mixtures during cycloaddition with azides, whereas the exo isomer may yield regioisomeric mixtures depending on the reaction partner [1][2]. This stereochemical difference can influence the homogeneity and reproducibility of conjugated products.

Endo Stereochemistry
Class-level
Endo isomer
Avoids regioisomeric mixtures
Supports homogeneous conjugate characterization and batch reproducibility.
Stereochemical outcome may depend on azide structure; confirm with analytical data.
Stereochemistry Cycloaddition Bioconjugation

Purity Specification and Reproducibility

endo-BCN-PEG2-Biotin is commercially supplied at ≥95% purity as determined by HPLC or equivalent analytical methods . While specific impurity profiling data are not publicly disclosed, this purity threshold is consistent with industry standards for PEG-based bioconjugation reagents. Lower purity grades (e.g., <90%) may contain unreacted BCN precursors, hydrolyzed products, or PEG oligomer contaminants that can compete for azide reaction sites or interfere with biotin-streptavidin binding [1].

Purity Specification
Specification review
≥95%
Standard research-grade purity for consistent conjugation yields.
Impurity profile not publicly detailed; review supplier COA for batch-specific data.
Purity Quality Control Bioconjugation

endo-BCN-PEG2-Biotin Application Scenarios


Bioorthogonal Labeling of Azide-Modified Proteins

The 0.14 M⁻¹ s⁻¹ rate constant of endo-BCN with aliphatic azides enables rapid, copper-free biotinylation of azide-tagged proteins under physiological pH and temperature [1]. This is particularly advantageous for labeling cell surface glycans metabolically incorporated with azido sugars, where copper catalysis would be cytotoxic. The PEG2 spacer maintains solubility without excessive linker length, minimizing interference with downstream streptavidin pull-down or Western blot detection .

Orthogonal Two-Step Bioconjugation

Exploiting the inverse electron-demand cycloaddition kinetics (2.0–2.9 M⁻¹ s⁻¹) of endo-BCN with electron-deficient aryl azides, researchers can design sequential labeling workflows where endo-BCN-PEG2-Biotin is first conjugated to an azide-modified biomolecule, followed by a second orthogonal click reaction (e.g., DBCO with a different azide) without cross-reactivity [1]. This enables multiplexed detection or dual-functionalization strategies in complex biological samples.

Streptavidin-Based Affinity Purification

The compact PEG2 spacer (MW 550.71) provides sufficient distance between the biotin moiety and the BCN conjugation site to prevent steric hindrance during streptavidin binding, while remaining shorter than PEG4 variants that might introduce unwanted flexibility or extended reach [1]. This makes endo-BCN-PEG2-Biotin ideal for pull-down assays where the target protein is conjugated via SPAAC and then captured on streptavidin beads, ensuring high recovery yields and low non-specific binding.

Homogeneous Bioconjugates for ADC and PROTAC

The endo stereochemistry of BCN eliminates regioisomer formation during cycloaddition, yielding a single triazole product [1]. This homogeneity is critical for ADC linker-payload attachment, where a defined drug-to-antibody ratio (DAR) is required for regulatory compliance and reproducible pharmacology. Similarly, for PROTAC synthesis, a single conjugated species simplifies analytical characterization and ensures consistent ternary complex formation .

Application
Selection Property
Validation Focus
Bioorthogonal labeling of azide-modified proteins
Copper-free SPAAC reactivity with aliphatic azides
Labeling efficiency under physiological conditions
Orthogonal two-step bioconjugation
Inverse electron-demand selectivity with aryl azides
Multiplexed conjugation without cross-reactivity
Streptavidin-based affinity purification
Compact PEG2 spacer geometry
Recovery yield and low non-specific binding
Homogeneous bioconjugates for ADC/PROTAC research
Endo stereochemistry avoids regioisomer formation
Product homogeneity and consistent DAR analysis

Technical Documentation Hub

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28 linked technical documents
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